molecular formula C7H8FN B1294958 4-Fluoro-3-methylaniline CAS No. 452-69-7

4-Fluoro-3-methylaniline

Cat. No. B1294958
CAS RN: 452-69-7
M. Wt: 125.14 g/mol
InChI Key: NYMDPDNETOLVBS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylaniline is a chemical compound with the molecular formula C7H8FN . It is used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) .


Synthesis Analysis

The synthesis of 4-Fluoro-3-methylaniline involves several steps. It is used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) . The synthesis of 4-Fluoro-3-methylaniline from 2-Fluoro-4-nitrotoluene has also been reported .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylaniline consists of a benzene ring substituted with a fluorine atom, a methyl group, and an amine group . The compound has a molecular weight of 125.144 Da .


Physical And Chemical Properties Analysis

4-Fluoro-3-methylaniline is a solid at 20 degrees Celsius . It has a density of 1.1±0.1 g/cm3, a boiling point of 207.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 35.3±0.3 cm3 .

Scientific Research Applications

Nucleobase-Specific Hybridization Probe

A study utilized a fluorinated aniline derivative in the synthesis of a nucleoside that showed enhanced duplex stability and nucleobase-specific binding when incorporated into an oligonucleotide. This application highlights the utility of fluorinated anilines in molecular biology for specific DNA interactions, providing a tool for genetic studies and diagnostic applications (Aro-Heinilä, Lönnberg, & Virta, 2019).

Catalyst for CO2 Utilization

Fluoro-functionalized polymeric complexes, incorporating fluorinated aniline units, have been designed for efficient catalysis in the formylation and methylation of amines using CO2. This research demonstrates the potential of fluorinated anilines in catalytic systems to address environmental concerns by facilitating the use of CO2 as a raw material, thereby contributing to sustainable chemistry practices (Yang et al., 2015).

Reactive Intermediate Formation

The enzymatic activity of flavin-containing monooxygenase 1 (FMO1) on 4-fluoro-N-methylaniline was investigated, revealing a mechanism for the formation of a reactive intermediate. This study provides insights into the metabolic pathways of fluorinated compounds, contributing to our understanding of their behavior in biological systems and their potential toxicological effects (Driscoll et al., 2010).

Metal-Free C−H Amination

Research demonstrated a metal-free method for the benzylic C−H amination of methylanilides, using fluorinated reagents. This represents a novel approach in organic synthesis, allowing for the regioselective introduction of nitrogen functionalities into organic molecules, which is crucial for pharmaceutical development (Yang et al., 2018).

Conformational Landscape Exploration

A comprehensive study on 4-fluoro-threonine, involving quantum chemistry and microwave spectroscopy, explored its conformational complexity. This application underscores the importance of fluorinated amino acids in understanding biomolecular structure and function, which is vital for the design of new drugs and biomaterials (Barone et al., 2023).

Safety And Hazards

4-Fluoro-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure may cause damage to organs . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMDPDNETOLVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196425
Record name 4-Fluoro-m-toluidine
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Fluoro-3-methylaniline

CAS RN

452-69-7
Record name 4-Fluoro-3-methylaniline
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Record name 4-Fluoro-m-toluidine
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Record name 452-69-7
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Record name 4-Fluoro-m-toluidine
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Record name 4-fluoro-m-toluidine
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Synthesis routes and methods I

Procedure details

To a solution of 20 g (129 mmol) of 2-fluoro-5-nitrotoluene in 400 mL of ethanol was added 2 g of 10% Pd—C. The mixture was shaken under 45 P.S.I. H2 until hydrogen uptake ceased. The catalyst was filtered away and washed with ethanol, then the combined filtrate and washings were concentrated to 15.2 g (94%) of a colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 20 g (129 mmol) of 2-fluoro-5-nitrotoluene in 400 mL of ethanol was added 2 g of 10% Pd--C. The mixture was shaken under 45 P.S.I. H2 until hydrogen uptake ceased. The catalyst was filtered away and washed with ethanol, then the combined filtrate and washings were concentrated to 15.2 g (94%) of a colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd-
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
… This correction was needed in one combustion experiment of 3-fluoro-4-methylaniline, one experiment of 4-fluoro-3-methylaniline, and two combustion experiments with 5-fluoro-2-…
Number of citations: 14 pubs.acs.org
J Tani, Y Mushika, T Yamaguchi - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… 1, 4, 8, and 13 by a method similar to that previously used in the synthesis of the 6-unsubstituted quinolines."? 4 i) Preparation of Fluoroanilines 1, 4, 8, and 13–4-Fluoro-3-methylaniline …
Number of citations: 10 www.jstage.jst.go.jp
C Richard, B Castro, APG Santos - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… To this solution was added a solution of 1.4 g 4-fluoro-3-methylaniline (Aldrich) in 50% aqueous methanol, followed by a solution of 0.93 g 2-acetylpyridine (Aldrich) in methanol. The …
Number of citations: 11 pubs.rsc.org
E Yashima, C Yamamoto, Y Okamoto - Polymer journal, 1995 - nature.com
… Synthesis of Tris(fluoro-methylphenylcarbamate)s of Cellulose and Amylose 4-Fluoro-3-methylaniline and 5-fluoro-2methylaniline were prepared by reduction of the corresponding fuoro…
Number of citations: 50 www.nature.com
FD Popp - Journal of Medicinal Chemistry, 1964 - ACS Publications
The preparation of a series of benzaldehyde mustards with various substituents on the benzene ring is re-ported. These aldehydes were used to prepare derivatives related to active …
Number of citations: 34 pubs.acs.org
M Tordeux, C Wakselman - Journal of fluorine chemistry, 1995 - Elsevier
The reduction of nitroaromatic compounds by various metals (tin, lead, bismuth) in liquid hydrogen fluoride under an inert atmosphere leads to fluoroaromatic amines, in accord with the …
Number of citations: 12 www.sciencedirect.com
谷醇一, 虫鹿好孝, 山口東太郎 - Chemical and Pharmaceutical Bulletin, 1982 - jlc.jst.go.jp
… 1, 4, 8, and 13 by a method similar to that previously used in the synthesis of the 6-unsubstituted quinolines."? 4 i) Preparation of Fluoroanilines 1, 4, 8, and 13–4-Fluoro-3-methylaniline …
Number of citations: 3 jlc.jst.go.jp
J Hannah, WV Ruyle, H Jones, AR Matzuk… - Journal of Medicinal …, 1978 - ACS Publications
… A mixture of 56 g of 4-fluoro-3-methylaniline, 2000 mL of anisóle, and 85 mL ofisoamyl nitrite was warmed on the steam bath until the vigorous evolution of gas began. The reaction was …
Number of citations: 106 pubs.acs.org
T Tian, WH Zhong, S Meng, XB Meng… - The Journal of Organic …, 2013 - ACS Publications
A metal-free method for the direct regioselective fluorination of anilides has been developed. In the presence of bis(tert-butylcarbonyloxy)iodobenzene (PhI(OPiv) 2 ) and hydrogen …
Number of citations: 59 pubs.acs.org
H Xu, GW Wang - The Journal of Organic Chemistry, 2022 - ACS Publications
A novel one-pot reaction of anilines with acetylenedicarboxylate diesters in the presence of boron trifluoride, iodine, and trifluoroacetic acid or methylsulfonic acid has been developed …
Number of citations: 7 pubs.acs.org

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